molecular formula C27H24FN3O2S B11074537 (2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11074537
M. Wt: 473.6 g/mol
InChI Key: KTVNEEAVHCWGEE-UHFFFAOYSA-N
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Description

(2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide is a complex organic compound with a unique structure that includes a thiazine ring, a fluorophenyl group, and phenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the fluorophenyl group and the phenylethyl substituents. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

    Substitution: The phenyl and fluorophenyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound has potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of diseases where thiazine derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(4-chlorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
  • (2Z)-N-(4-bromophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide
  • (2Z)-N-(4-methylphenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide lies in its specific substitution pattern and the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H24FN3O2S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-oxo-3-(2-phenylethyl)-2-(2-phenylethylimino)-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C27H24FN3O2S/c28-22-11-13-23(14-12-22)30-26(33)24-19-25(32)31(18-16-21-9-5-2-6-10-21)27(34-24)29-17-15-20-7-3-1-4-8-20/h1-14,19H,15-18H2,(H,30,33)

InChI Key

KTVNEEAVHCWGEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN=C2N(C(=O)C=C(S2)C(=O)NC3=CC=C(C=C3)F)CCC4=CC=CC=C4

Origin of Product

United States

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